Cas no 2034300-93-9 (1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea)

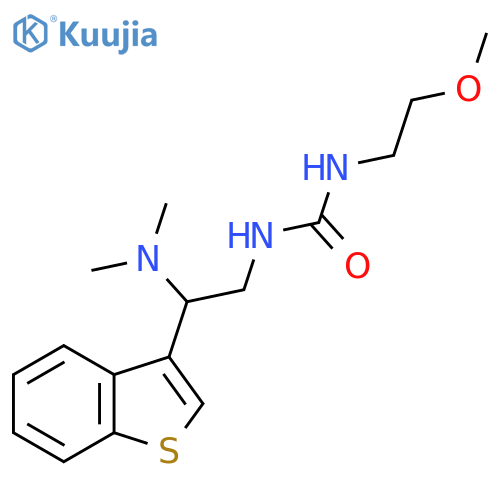

2034300-93-9 structure

商品名:1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

-

- 1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea

- F6571-0460

- 1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea

- 1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea

- AKOS032469089

- 2034300-93-9

-

- インチ: 1S/C16H23N3O2S/c1-19(2)14(10-18-16(20)17-8-9-21-3)13-11-22-15-7-5-4-6-12(13)15/h4-7,11,14H,8-10H2,1-3H3,(H2,17,18,20)

- InChIKey: FYVLNPOFMFQGQM-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2C(=C1)C(CNC(NCCOC)=O)N(C)C

計算された属性

- せいみつぶんしりょう: 321.15109816g/mol

- どういたいしつりょう: 321.15109816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 81.8Ų

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6571-0460-30mg |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-75mg |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-10mg |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-25mg |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-2μmol |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-5mg |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-15mg |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-2mg |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-5μmol |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6571-0460-20μmol |

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |

2034300-93-9 | 20μmol |

$79.0 | 2023-09-08 |

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

2034300-93-9 (1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量